molecular formula C8H16 B14754257 2,3,3-Trimethyl-1-pentene CAS No. 560-23-6

2,3,3-Trimethyl-1-pentene

Cat. No.: B14754257
CAS No.: 560-23-6
M. Wt: 112.21 g/mol
InChI Key: TUSBCMPNIOJUBX-UHFFFAOYSA-N
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Description

2,3,3-Trimethyl-1-pentene is an organic compound with the molecular formula C8H16 It is a branched alkene with a double bond located at the first carbon atomIt is a colorless liquid with a characteristic odor and is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,3-Trimethyl-1-pentene can be synthesized through several methods. One common method involves the dehydration of 2,3,3-trimethyl-2-pentanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under elevated temperatures to facilitate the removal of water and formation of the double bond .

Industrial Production Methods

In industrial settings, this compound is often produced as a byproduct during the cracking of hydrocarbons. The process involves the thermal decomposition of larger hydrocarbon molecules into smaller ones, including alkenes like this compound .

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trimethyl-1-pentene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of 2,3,3-trimethylpentane.

    Substitution: Formation of halogenated alkanes.

Scientific Research Applications

2,3,3-Trimethyl-1-pentene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,3-Trimethyl-1-pentene involves its reactivity due to the presence of the double bond. This double bond allows it to participate in addition reactions, where reagents add across the double bond, altering the molecular structure. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,3-Trimethyl-1-pentene is unique due to its specific branching and the position of the double bond. This structure influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .

Properties

CAS No.

560-23-6

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

IUPAC Name

2,3,3-trimethylpent-1-ene

InChI

InChI=1S/C8H16/c1-6-8(4,5)7(2)3/h2,6H2,1,3-5H3

InChI Key

TUSBCMPNIOJUBX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=C)C

Origin of Product

United States

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